molecular formula C11H22N2O2 B134491 1-Boc-4-(aminomethyl)piperidine CAS No. 144222-22-0

1-Boc-4-(aminomethyl)piperidine

Cat. No. B134491
M. Wt: 214.3 g/mol
InChI Key: KLKBCNDBOVRQIJ-UHFFFAOYSA-N
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Description

1-Boc-4-(aminomethyl)piperidine is a chemical compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a piperidine ring, a common structural motif in many bioactive compounds, and a Boc-protected amine group that allows for selective functionalization under various reaction conditions.

Synthesis Analysis

The synthesis of related N-Boc-piperidinyl derivatives has been reported through various methods. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines[“]. Another approach for synthesizing 4-substituted-4-aminopiperidine derivatives, which are key building blocks for CCR5 antagonists, employs isonipecotate as a starting material and Curtius rearrangement[“]. Additionally, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was achieved using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by a series of nucleophilic substitution, cyano-reduction, and cyclization reactions[“].

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine, a related compound, have been characterized using FT-IR, FT-Raman, UV-Vis, and NMR techniques. Density Functional Theory (DFT) was employed to determine optimized geometrical parameters and vibrational assignments. The study also included Potential Energy Scan (PES) to investigate conformational preferences and various topological studies (AIM, ELF, and LOL) to understand the structural features[“].

Chemical Reactions Analysis

The reactivity of piperidine derivatives in chemical reactions is influenced by the presence of the Boc-protected amine group. For example, the preparation and application of 1,4-disulfopiperazine-1,4-diium chloride as a dicationic ionic catalyst facilitated the N-Boc protection of amines, highlighting the chemoselectivity and efficiency of such reactions[“]. Additionally, the asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been reported, leading to enantioenriched enecarbamate products and providing routes to various substituted piperidines and pyrrolidines[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected piperidine derivatives are crucial for their application in synthesis. For instance, the boron trihalide adducts of 1,1-bis(piperidinyl)ethylene, a model system for β-carbon donation in enamine adducts, were studied using 13C and 11B NMR, revealing insights into the coordination and rearrangement behaviors of these compounds[“]. The discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase inhibitors demonstrated the importance of substituents on the nitrogen of the piperidine ring, with fluorine-substituted tert-butoxycarbonyl groups serving as acid-stable bioisosteres for the Boc group[“].

Scientific research applications

1. Behavioral and Neurological Research

1-Boc-piperidine-4-carboxaldehyde, a derivative of 1-Boc-4-(aminomethyl)piperidine, has been studied for its effects on binge-eating behavior and anxiety in rats. This compound showed a dose-dependent decrease in caloric intake in a binge-eating protocol and exhibited an anxiolytic effect in male rats, although its mechanism of action is yet to be fully understood (Guzmán-Rodríguez et al., 2021).

2. Synthesis and Structural Studies

1-Boc-4-(aminomethyl)piperidine has been used in the synthesis of novel dendritic G-2 melamines, which involve complex structures with potential applications in nanotechnology and materials science. These compounds have shown unique self-assembly properties, forming large, homogeneously packed spherical nano-aggregates (Sacalis et al., 2019).

3. Spectroscopic Analysis and Molecular Docking

The molecular structure and properties of 1-Benzyl-4-(N-Boc-amino)piperidine have been characterized using various spectroscopic techniques. This study provides insights into the conformational preferences and reactive sites of this compound, which can be crucial for drug design and development (Janani et al., 2020).

properties

IUPAC Name

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKBCNDBOVRQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353110
Record name 1-Boc-4-(aminomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(aminomethyl)piperidine

CAS RN

144222-22-0
Record name 1-Boc-4-(aminomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of methylamine hydrochloride (1.01 g, Wako Pure Chemical Industries) and 1-(tert-butoxycarbonyl)-4-oxopiperidine (1.99 g, Aldrich) in methanol (13 ml) was stirred in the presence of platinum oxide (69 mg, Wako Pure Chemical Industries) at room temperature for 3 hours under hydrogen atmosphere of ordinary pressure. The hydrogen was purged with a nitrogen gas, and the platinum catalyst was removed by filtration. Then, the reaction mixture was adjusted to pH of from 10 to 11 with 1 N aqueous sodium hydroxide. The reaction mixture was added with water (10 ml), and the product was extracted three times with ethyl acetate (15 ml for each time). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:methanol=20:1) to obtain the title compound (2.01 g).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
69 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Amino-1-tert-butyloxycarbonylazacycloheptane colourless oil; RF : 0.36 (alumina; methylene chloride/methanol=9:1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene chloride methanol
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-tert-Butoxycarbonylpiperid-4-one (6.18 g, 31 mmol) was dissolved in a 2.0 M solution of methylamine in methanol (56 mL, 112 mmol). This solution was added to 10% palladium on carbon (wet, 1.3 g) and the mixture placed under an atmosphere of hydrogen for 72 h. The reaction mixture was then purged with nitrogen and filtered through a pad of Celite, which was then washed with methanol. The resulting hazy filtrate was filtered through a 0.2 μm filter and then concentrated in vacuo to afford the title intermediate (6.16 g, 29 mmol, 93.5% yield).
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Yield
93.5%

Synthesis routes and methods IV

Procedure details

Tertiary butyl 4-(azidomethyl)piperidine-1-carboxylate (30 g, 124.8 mmol) was dissolved in tetrahydrofuran (300 mL), and triphenylphosphine (39.3 g, 149.8 mmol) was added thereto, followed by stirring under reflux for 2 hours. Water (120 mL) was added thereto, followed by stirring under reflux for another 3 hours and concentration under reduced pressure. The resulting residue was extracted with ethyl acetate and a 1N hydrochloride solution, and the aqueous layer was neutralized with a 2N sodium hydroxide solution, followed by re-extraction with dichloromethane. The resulting organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford the title compound (21.16 g, 79%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
34
Citations
B Budzik, V Garzya, D Shi, JJ Foley, RA Rivero… - Bioorganic & medicinal …, 2010 - Elsevier
Biaryl amides were discovered as novel and subtype selective M 1 muscarinic acetylcholine receptor agonists. The identification, synthesis, and initial structure–activity relationships …
Number of citations: 23 www.sciencedirect.com
GL Becker, F Sielaff, ME Than, I Lindberg… - Journal of medicinal …, 2010 - ACS Publications
Furin belongs to the family of proprotein convertases (PCs) and is involved in numerous normal physiological and pathogenic processes, such as viral propagation, bacterial toxin …
Number of citations: 120 pubs.acs.org
S Martinez-Gonzalez, S Rodriguez-Aristegui… - European Journal of …, 2019 - Elsevier
PIM kinase family (PIM-1, PIM-2 and PIM-3) is an appealing target for the discovery and development of selective inhibitors, useful in various disease conditions in which these proteins …
Number of citations: 25 www.sciencedirect.com
X Li, P Gao, B Huang, Z Zhou, Z Yu, Z Yuan… - European journal of …, 2017 - Elsevier
To further explore the chemical space around the entrance channel of HIV-1 reverse transcriptase (RT), a series of novel indolylarylsulfones (IASs) bearing N-substituted piperidine at …
Number of citations: 22 www.sciencedirect.com
JL Soulier, O Russo, M Giner, L Rivail… - Journal of medicinal …, 2005 - ACS Publications
… Finally the bivalent ligand 32 was synthesized as shown in Scheme 10 from the 1-Boc-4-aminomethyl-piperidine hydrochloride. The general coupling reaction with Z-Gly-OH yielded …
Number of citations: 60 pubs.acs.org
X Jiang, C Liu, M Zou, H Xie, T Lin, W Lyu, J Xu… - European journal of …, 2021 - Elsevier
… 5-Bromobenzopyrazole-3-carboxylic acid (13) was condensed under dicyclohexylcarbodiimide (DCC) conditions with 1-boc-4-aminomethyl-piperidine (14) to give intermediate 15, …
Number of citations: 10 www.sciencedirect.com
M Antonijevic, D Charou, I Ramos, M Valcarcel… - European Journal of …, 2023 - Elsevier
Numerous studies have been published about the implication of the neurotrophin brain-derived neurotrophic factor (BDNF) and its receptor TrkB in the pathogenesis of several …
Number of citations: 2 www.sciencedirect.com
S Wang, B Li, B Liu, M Huang, D Li, L Guan… - Bioorganic & Medicinal …, 2018 - Elsevier
A novel series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives featured with various C-2 substituents were designed and synthesized as Mnks inhibitors …
Number of citations: 9 www.sciencedirect.com
F Wu, Y Hua, S Kaochar, S Nie, YL Lin… - Journal of medicinal …, 2020 - ACS Publications
Histone acetyltransferase (HAT) p300 and its paralog CBP acetylate histone lysine side chains and play critical roles in regulating gene transcription. The HAT domain of p300/CBP is a …
Number of citations: 19 pubs.acs.org
S Alnabulsi, EA Al-Hurani, T El-Elimat - Journal of Molecular Graphics …, 2019 - Elsevier
The lysine specific demethylase enzyme LSD1 regulates the function of histone proteins in cells through the demethylation of specific lysine amino acid residues. Being overexpressed …
Number of citations: 11 www.sciencedirect.com

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